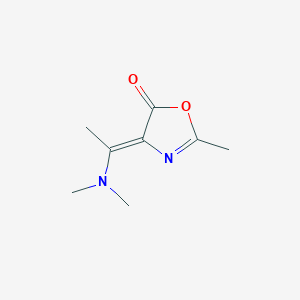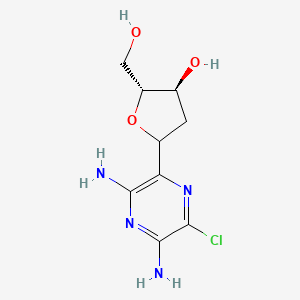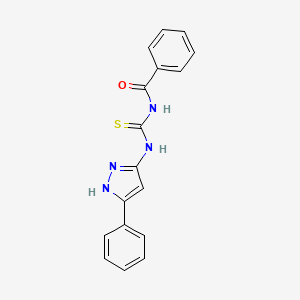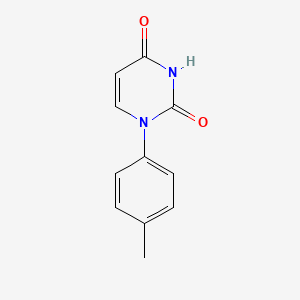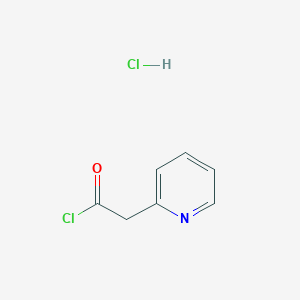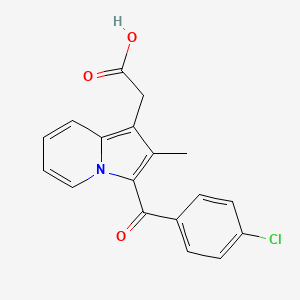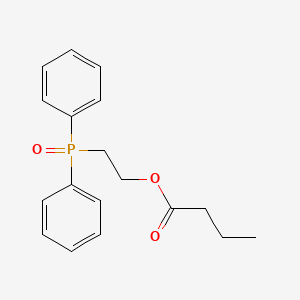
2-(Diphenylphosphoryl)ethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)ethyl butyrate is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate typically involves the esterification of butyric acid with 2-(diphenylphosphoryl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Butyric Acid+2-(Diphenylphosphoryl)ethanol→2-(Diphenylphosphoryl)ethyl butyrate+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)ethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-(diphenylphosphoryl)ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and 2-(diphenylphosphoryl)ethanol.
Reduction: 2-(Diphenylphosphoryl)ethanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)ethyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)ethyl butyrate involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ester bond can be cleaved under specific conditions, leading to the release of active intermediates that can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butyrate: A simpler ester with a similar butyrate backbone but lacking the diphenylphosphoryl group.
Methyl butyrate: Another ester with a butyrate backbone but with a methyl group instead of the diphenylphosphoryl group.
2-(Diphenylphosphoryl)ethanol: The alcohol precursor used in the synthesis of 2-(Diphenylphosphoryl)ethyl butyrate.
Uniqueness
This compound is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s reactivity and allows for a broader range of chemical transformations compared to simpler esters like ethyl butyrate and methyl butyrate.
Propriétés
Formule moléculaire |
C18H21O3P |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2-diphenylphosphorylethyl butanoate |
InChI |
InChI=1S/C18H21O3P/c1-2-9-18(19)21-14-15-22(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3 |
Clé InChI |
OWOLHSRDUHJTFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


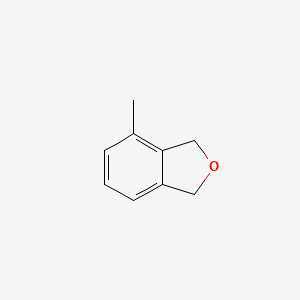
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
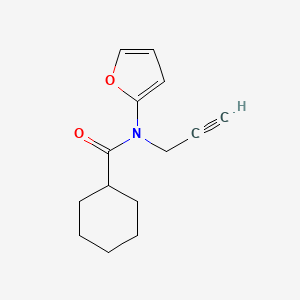
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)

